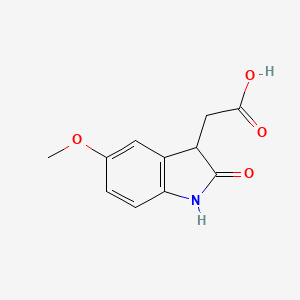

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMQZWGBZRNGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660453 | |

| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-25-3 | |

| Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid typically involves the condensation of oxindole derivatives with appropriate reagents. One common method includes the reaction of 5-methoxyindole with acetic anhydride in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce hydroxyindole derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is used as a precursor for synthesizing diverse organic compounds. It facilitates the study of reaction mechanisms and the development of new synthetic pathways. Its derivatives have been explored for their ability to form oxindole derivatives and other functionalized products, contributing to the advancement of organic synthesis techniques .

Biology

The compound has been investigated for its role in biological systems, particularly in relation to plant hormones and growth regulators. Studies indicate that it may influence plant growth and development processes, providing insights into agricultural applications.

Medicine

Anti-Cancer Properties:

Research has highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxicity against colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancer cell lines when evaluated through MTT assays . The mechanism appears to involve inhibition of VEGFR-2, which is crucial for tumor angiogenesis.

Neuroprotective Effects:

Recent studies have also suggested potential neuroprotective properties. Compounds related to this acid have demonstrated antioxidant activity and inhibition of monoamine oxidase-B (MAO-B), indicating their potential utility in treating neurodegenerative disorders like Parkinson's disease .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are being explored for their antimicrobial properties, showing efficacy against various bacterial strains and fungi. For example, certain synthesized derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in various biological processes . For instance, it may inhibit certain kinases, leading to altered cell signaling and growth . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Variants

2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (Compound 12)

- Structure: Methoxy group at position 7 instead of 5; indole core instead of indolinone.

- Synthesis : Prepared via oxalyl chloride reaction with 7-methoxyindole, yielding 91% efficiency .

- Key Differences: The indole core lacks the lactam ring, reducing rigidity compared to indolinone.

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (Compound 10)

Functional Group Modifications

Indomethacin (1-(p-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)

- Structure : Features a p-chlorobenzoyl group at position 1 and a methyl group at position 2 (Figure 2).

- Activity : Potent anti-inflammatory (85× phenylbutazone) due to enhanced steric and electronic effects from the chlorobenzoyl group .

- Key Differences :

- The additional substituents in Indomethacin improve target affinity but may increase toxicity compared to the simpler target compound.

5-Methoxy-2-Methyl-3-Indoleacetic Acid (Indomethacin Related Compound A)

Core Scaffold Variants

(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid

- Structure: Quinolinone core (benzene fused to pyridinone) instead of indolinone.

- Activity: Analgesic applications; extended conjugation in quinolinone may alter binding to opioid receptors .

- Key Differences: The quinolinone scaffold’s planar structure may enhance π-π stacking interactions with biological targets.

Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate

- Structure : 3-Ylideneoxindole with an ester group instead of carboxylic acid.

- Applications : Privileged precursor for asymmetric catalysis and cycloadditions due to the ylidene moiety .

- Comparison :

- The ylidene group enables reactivity in photochemical reactions, unlike the saturated acetic acid derivative.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound can be synthesized via oxalyl chloride-mediated acylation of 5-methoxyindolinone, similar to methods for indole derivatives .

- Reactivity : The acetic acid group enables salt formation for improved bioavailability, whereas ester derivatives (e.g., ethyl analogs) are more lipophilic .

Biological Activity

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is an organic compound with a molecular formula of CHNO and a molecular weight of 221.21 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for various biological receptors. This compound is believed to influence multiple biochemical pathways by interacting with these targets, leading to significant changes in cellular processes.

Biochemical Pathways

The compound's oxoindole structure allows for versatile reactivity, potentially affecting pathways related to inflammation, cancer progression, and cellular apoptosis. Indole derivatives have been shown to exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antidiabetic, and antimalarial effects.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The compound exhibits cytotoxicity comparable to established anticancer agents .

Table 1: Cytotoxicity of this compound

The mechanism behind its anticancer activity may involve the induction of apoptosis through modulation of apoptotic markers such as Bax and Bcl-2, leading to increased cell death in cancerous tissues .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new therapeutic avenues in drug development.

Agricultural Science

Additionally, the compound is utilized in studies related to plant hormones and growth regulators. Its effects on plant growth suggest potential applications in agriculture as a growth enhancer or regulator.

Case Studies

- Antitumor Efficacy : In a study evaluating various indole derivatives for antitumor activity, this compound exhibited significant cytotoxicity against human tumor cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound over a specified duration .

- Inflammation Model : A separate investigation assessed the anti-inflammatory effects using a murine model of inflammation. Treatment with the compound resulted in reduced levels of inflammatory markers compared to controls, indicating its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves regioselective bromination or alkylation of indole precursors. For example, bromination of 4-methoxyphenylacetic acid derivatives in acetic acid with controlled stoichiometry can yield halogenated intermediates, followed by cyclization under basic conditions . Key optimizations include temperature control (50–70°C), use of catalysts like K₂CO₃/NaBr for nucleophilic substitution, and purification via recrystallization (e.g., acetonitrile evaporation) to achieve >95% purity .

Q. Which spectroscopic techniques effectively characterize structural integrity, and how should data interpretation address artifacts?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming indole ring substitution patterns and acetic acid side-chain integrity. For example, coupling constants in aromatic regions (δ 6.5–7.5 ppm) distinguish methoxy group positioning. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and oxoindoline vibrations. Artifacts from residual solvents (e.g., DMSO-d₆ in NMR) require baseline correction and deuterated solvent controls .

Q. How can researchers establish purity criteria using chromatographic methods, and what impurity profiles should be monitored?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) is recommended. Use a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve unreacted precursors (e.g., 5-methoxyindole derivatives) and by-products (e.g., dimerized species). Impurity thresholds should adhere to ICH guidelines (<0.1% for unknown impurities) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict reactivity and stability of intermediates in synthesis?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately models reaction thermodynamics and transition states. For example, calculating activation energies for bromination steps or assessing resonance stabilization in the oxoindoline core can guide synthetic route optimization. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

Q. How can conflicting biological activity data from in vitro vs. in vivo models be reconciled in pharmacological studies?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. For in vivo studies, employ deuterated analogs (e.g., ²H-labeled acetic acid side chains) to enhance pharmacokinetic stability, as seen in isotope-effect studies . Validate target engagement using radiolabeled tracers or CRISPR-mediated gene knockout models .

Q. What experimental strategies investigate the compound’s role in radical-mediated processes like lipid peroxidation?

- Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates generated during peroxidase-catalyzed oxidation. In vitro assays with linoleic acid or arachidonic acid as substrates quantify peroxidation rates (thiobarbituric acid-reactive substances, TBARS). Control experiments with antioxidants (e.g., α-tocopherol) confirm specificity. For cellular models, flow cytometry with C11-BODIPY probes measures membrane lipid peroxidation in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Polymorphism or hydrate formation can alter melting points. Use Differential Scanning Calorimetry (DSC) to identify polymorphic transitions. For spectral mismatches, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Public databases (e.g., Cambridge Structural Database) provide reference crystal structures for indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.